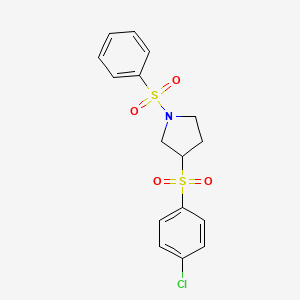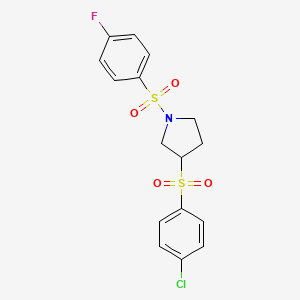![molecular formula C19H20ClNO4S B6428975 1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethan-1-one CAS No. 1706192-24-6](/img/structure/B6428975.png)
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Chlorobenzenesulfonyl)pyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one (hereafter referred to as CMPE) is a synthetic compound that has recently gained attention in the fields of scientific research and laboratory experiments. CMPE is a relatively new compound that has been studied for its potential applications in a variety of areas, including biochemical and physiological effects, synthesis methods, and mechanisms of action.
Scientific Research Applications
CMPE has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. For example, CMPE has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the brain. CMPE has also been studied as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPPIV), which is responsible for breaking down the hormone glucagon-like peptide-1 (GLP-1). In addition, CMPE has been studied as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down the endocannabinoid anandamide.
Mechanism of Action
CMPE has been studied for its potential mechanisms of action. It is believed that CMPE binds to the active sites of the enzymes AChE, DPPIV, and FAAH, thus inhibiting their activity. In addition, it is believed that CMPE may act as an agonist of the receptor GPR55, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
CMPE has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of the enzymes AChE, DPPIV, and FAAH, which may lead to an increase in the levels of acetylcholine, GLP-1, and anandamide, respectively. In addition, CMPE has been shown to act as an agonist of the GPR55 receptor, which may lead to an increase in the levels of anti-inflammatory and analgesic compounds in the body.
Advantages and Limitations for Lab Experiments
CMPE has been studied for its potential advantages and limitations for lab experiments. One advantage of CMPE is that it is relatively easy to synthesize in a two-step process. In addition, CMPE has been shown to be a potent inhibitor of the enzymes AChE, DPPIV, and FAAH, which may make it useful for studying the effects of these enzymes in laboratory experiments. One limitation of CMPE is that it is relatively unstable and may degrade over time.
Future Directions
There are a number of potential future directions for CMPE. One potential direction is to further study its potential mechanisms of action and biochemical and physiological effects. In addition, CMPE could be studied for its potential applications in drug discovery and development, as it has been shown to be a potent inhibitor of the enzymes AChE, DPPIV, and FAAH. Finally, further research could be done to improve the stability of CMPE, as it is relatively unstable and may degrade over time.
Synthesis Methods
CMPE can be synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-pyrrolidine in the presence of a base, such as pyridine, to form the intermediate compound 4-chlorobenzenesulfonylpyrrolidine. This intermediate compound is then reacted with 2-methylphenoxyethan-1-one in the presence of a base, such as sodium hydroxide, to form CMPE.
properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-14-4-2-3-5-18(14)25-13-19(22)21-11-10-17(12-21)26(23,24)16-8-6-15(20)7-9-16/h2-9,17H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHNTLVMSBFHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3,4-trimethoxybenzamide](/img/structure/B6428893.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6428901.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B6428904.png)
![3-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B6428906.png)
![1-[(5-cyclopropylpyridin-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6428911.png)
![2-{[1-(3-fluorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B6428916.png)
![1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B6428925.png)
![3-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6428934.png)
![2,3,4-trifluoro-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6428941.png)
![methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6428955.png)
![3-(benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6428960.png)
![5-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B6428985.png)

